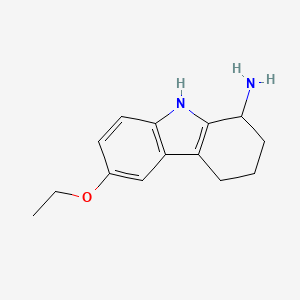

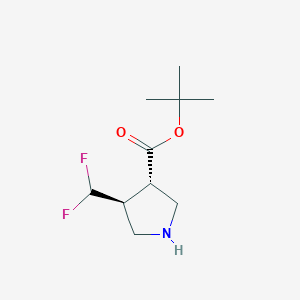

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine” is likely a derivative of the tetrahydrocarbazole family . Tetrahydrocarbazoles are a group of organic compounds that contain a partially saturated carbazole backbone . They are often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, tetrahydrocarbazoles can be synthesized through various methods. One such method involves the Fischer indole synthesis, which involves the reaction of phenylhydrazines with cyclohexanone .Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to other tetrahydrocarbazoles. For example, 1H-Carbazole, 2,3,4,9-tetrahydro- has a molecular weight of 171.2383 .Chemical Reactions Analysis

Tetrahydrocarbazoles can undergo various chemical reactions. For instance, they can be oxidized to produce tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Carbazoles, including "6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine," have been highlighted for their presence in a wide range of natural products, pharmaceuticals, and functional materials. Synthetic strategies for carbazoles have evolved, utilizing substituted amines or indoles as substrates through various catalytic processes. These compounds exhibit pharmacological activities that are valuable in drug discovery and development. The synthesis of diversely substituted carbazoles, especially through transition-metal catalyzed C-H functionalization, offers profound implications for medicinal chemistry, providing potential therapeutic agents with enhanced bioactivity and selectivity (Aggarwal et al., 2019).

Material Science Applications

In material science, carbazole derivatives have been employed as key functional groups in conducting polymers and organic semiconductors. The manipulation of carbazole structures, including "this compound," enables the development of materials with tailored electronic properties. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and thermoelectric materials, where the optimization of electrical conductivity and thermal properties is crucial. Advances in the treatment methods of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a prominent organic thermoelectric material, underscore the potential of carbazole-based compounds to enhance the performance of organic thermoelectric materials, paving the way for their application in energy conversion and storage technologies (Zhu et al., 2017).

Environmental Science Applications

Carbazole derivatives also play a role in environmental science, particularly in the context of pollution remediation and water treatment. The structural versatility of carbazoles, including "this compound," allows for their incorporation into advanced materials designed for the adsorption and degradation of pollutants. For instance, studies on the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions have shown that adsorption and photocatalytic degradation techniques can benefit from the functional properties of carbazole-based materials. These materials facilitate the removal of contaminants through strong chemical interactions and catalytic degradation, highlighting the importance of carbazoles in the development of sustainable water treatment technologies (Prasannamedha et al., 2020).

Direcciones Futuras

The future directions for research on “6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new pharmaceuticals and other useful compounds .

Mecanismo De Acción

Target of Action

Related compounds, such as tetrahydrocarbazole derivatives, have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Mode of Action

It’s known that the oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products .

Biochemical Pathways

Related compounds have been shown to interact with various biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Related compounds have been associated with a broad spectrum of biological activity, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It’s known that the reaction of similar compounds can depend on various factors, including the nature of the selected oxidant, solvents, and the concentration of reactants .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function

Cellular Effects

The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications

Propiedades

IUPAC Name |

6-ethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-17-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h6-8,12,16H,2-5,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJPBAZGLXHKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC3=C2CCCC3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

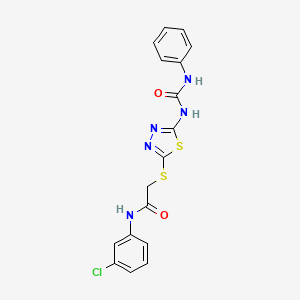

![N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2775942.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)

![2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)

![2-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2775953.png)

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)

![4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B2775958.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2775965.png)